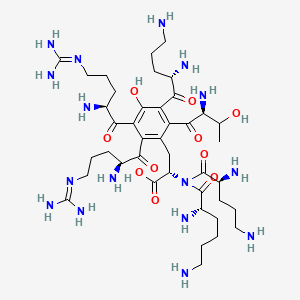
2-Amino-4-((carboxycarbonyl)amino)butanoic acid, (2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-((carboxycarbonyl)amino)butanoic acid, (2R)- is a compound with the molecular formula C6H10N2O5 and a molecular weight of 190.154 g/mol . It is an organic compound that belongs to the class of alpha-amino acids, which are the building blocks of proteins. This compound is characterized by the presence of an amino group, a carboxyl group, and a carboxycarbonyl group attached to a butanoic acid backbone.
Métodos De Preparación
The synthesis of 2-Amino-4-((carboxycarbonyl)amino)butanoic acid, (2R)- can be achieved through various synthetic routesThe reaction conditions typically involve the use of protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) to protect the amino group during the synthesis . Industrial production methods may involve large-scale synthesis using similar protection and deprotection strategies, along with purification steps such as crystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
2-Amino-4-((carboxycarbonyl)amino)butanoic acid, (2R)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like water or organic solvents, and controlled temperatures to optimize the reaction yields. Major products formed from these reactions include various substituted and functionalized derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Amino-4-((carboxycarbonyl)amino)butanoic acid, (2R)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of peptides and other complex organic molecules.
Biology: The compound is studied for its role in protein structure and function, as well as its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development and its effects on biological pathways.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-((carboxycarbonyl)amino)butanoic acid, (2R)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in enzymatic reactions that modify its structure and function. It may also interact with receptors or other proteins, influencing cellular signaling pathways and biological processes . The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
2-Amino-4-((carboxycarbonyl)amino)butanoic acid, (2R)- can be compared with other similar compounds, such as:
2-Amino-4-bromobutanoic acid: This compound has a bromine atom in place of the carboxycarbonyl group, leading to different reactivity and applications.
Butanoic acid, 2-amino-, (S)-: This stereoisomer has a different configuration at the alpha-carbon, which can affect its interactions and properties.
2-Amino-4-(hydroxymethyl-phosphinyl)butanoic acid: This compound contains a hydroxymethyl-phosphinyl group, which imparts unique chemical and biological properties.
The uniqueness of 2-Amino-4-((carboxycarbonyl)amino)butanoic acid, (2R)- lies in its specific functional groups and stereochemistry, which influence its reactivity, interactions, and applications in various fields.
Propiedades
Número CAS |
120902-34-3 |
|---|---|
Fórmula molecular |
C6H10N2O5 |
Peso molecular |
190.15 g/mol |
Nombre IUPAC |
(2R)-2-amino-4-(oxaloamino)butanoic acid |
InChI |
InChI=1S/C6H10N2O5/c7-3(5(10)11)1-2-8-4(9)6(12)13/h3H,1-2,7H2,(H,8,9)(H,10,11)(H,12,13)/t3-/m1/s1 |
Clave InChI |
DSBZQNMJXKJWTO-GSVOUGTGSA-N |
SMILES isomérico |
C(CNC(=O)C(=O)O)[C@H](C(=O)O)N |
SMILES canónico |
C(CNC(=O)C(=O)O)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















